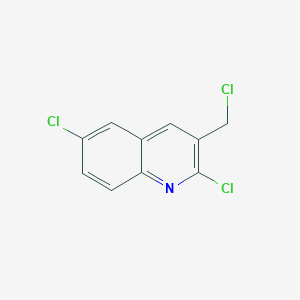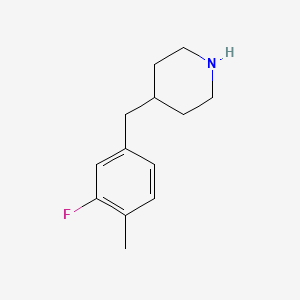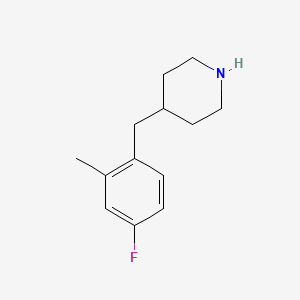
2,6-Dichloro-3-(chloromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-(chloromethyl)quinoline, also known as DCQ, is an organic compound belonging to the quinoline family. It is a colorless solid that is soluble in many organic solvents. DCQ is used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2,6-Dichloro-3-(chloromethyl)quinoline is involved in the study of corrosion inhibition properties. It is used in derivatives for the protection of mild steel in hydrochloric acid solutions. These derivatives are shown to be excellent inhibitors, adhering to the metal surface following the Langmuir adsorption model, and acting as mixed-type inhibitors (Lgaz et al., 2017).
Pesticide Development
This compound has been integrated into the synthesis of novel pesticide compounds. For example, it is used in a novel compound with potential herbicidal and fungicidal activity, displaying control efficiency against certain plant and fungal species (Xi-le Deng et al., 2021).
Synthesis of Quinoline Derivatives
It is utilized in the synthesis of new (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives. These compounds represent a new class of quinoline derivatives with potential applications in medicinal chemistry (Yang Li et al., 2017).
Photovoltaic Research
In photovoltaic research, derivatives of this compound have been studied for their properties in organic–inorganic photodiode fabrication. These derivatives show promise in the development of efficient photodiodes due to their photovoltaic properties under illumination conditions (H. Zeyada et al., 2016).
Antibacterial and Antifungal Activities
Quinoxaline derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities. These derivatives exhibit significant antimicrobial activity, indicating their potential use in medicinal applications (Hisato Ishikawa et al., 2013).
Mecanismo De Acción
The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Safety and Hazards
Propiedades
IUPAC Name |
2,6-dichloro-3-(chloromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3N/c11-5-7-3-6-4-8(12)1-2-9(6)14-10(7)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAPZANHIDQHLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Cl)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588977 |
Source


|
| Record name | 2,6-Dichloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
948290-83-3 |
Source


|
| Record name | 2,6-Dichloro-3-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)








